molecular formula C15H17B B1467180 1-(3-Bromo-2,2-dimethylpropyl)naphthalene CAS No. 1491706-85-4

1-(3-Bromo-2,2-dimethylpropyl)naphthalene

Cat. No.: B1467180
CAS No.: 1491706-85-4
M. Wt: 277.2 g/mol
InChI Key: RRZHWBUYVPMZDY-UHFFFAOYSA-N
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Description

1-(3-Bromo-2,2-dimethylpropyl)naphthalene is a specialized organic compound that serves as a valuable synthetic intermediate in medicinal and organic chemistry research. This bromide-functionalized naphthalene derivative is strategically designed for the construction of more complex molecular architectures. Its primary research value lies in its role as a key precursor for the synthesis of naphthoquinone derivatives . These derivatives are of significant interest to the scientific community due to their demonstrated biological activities, which include anticancer and antimalarial properties . The 3-bromo-2,2-dimethylpropyl side chain acts as a versatile handle for further functionalization, enabling researchers to build gem-dimethyl fatty acid naphthoquinones and other target structures through substitution and coupling reactions . The naphthalene moiety is a common pharmacophore known to improve chemical and metabolic stability in active molecules, making this bromo-intermediate a crucial building block for developing potential therapeutic agents . Researchers utilize this compound to explore structure-activity relationships and develop novel chemical entities for pharmacological evaluation. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

1-(3-bromo-2,2-dimethylpropyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Br/c1-15(2,11-16)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZHWBUYVPMZDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC2=CC=CC=C21)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-step Synthesis from 1-Hydroxy-2-naphthoic Acid

A well-documented synthetic route starts from 1-hydroxy-2-naphthoic acid, which undergoes a sequence of transformations to yield the target compound or its close precursors. This method involves the following steps:

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Methylation Methyl iodide or dimethyl sulfate ~93 Converts acid to methyl ester
2 Reduction Lithium aluminum hydride (LiAlH4) ~90 Reduces methyl ketone to alcohol
3 Alkylation with bromoalkyl Alkyl bromide coupling agents Not specified Introduces 3-bromo-2,2-dimethylpropyl group
4 Further functionalization Various coupling reactions Variable To obtain substituted naphthalene derivatives

This pathway was reported in a study focusing on naphthoquinone intermediates, where 2-(3-bromo-2,2-dimethylpropyl)-1-methoxynaphthalene was synthesized as an intermediate in five steps with good to excellent yields.

Direct Alkylation Approaches

Direct alkylation of 1-substituted naphthalenes with 3-bromo-2,2-dimethylpropyl halides or equivalents is another approach. This involves nucleophilic substitution or coupling reactions under controlled conditions to avoid side reactions such as polyalkylation or rearrangements.

  • Typically, the naphthalene nucleus is activated by electron-donating groups to facilitate electrophilic substitution.
  • The bromoalkyl moiety is introduced via alkyl halide reagents, often under basic or catalytic conditions.
  • Reaction solvents such as polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) are preferred to enhance nucleophilicity and control reaction kinetics.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Multi-step from 1-hydroxy-2-naphthoic acid 1-Hydroxy-2-naphthoic acid Methylation, LiAlH4 reduction, alkylation High yields, well-established Multi-step, time-consuming
Direct alkylation 1-Substituted naphthalene Alkyl bromide, base, aprotic solvent Fewer steps, straightforward Requires precise control to avoid side reactions
Patent-based bromination Alkyl-naphthalene intermediates Brominating agents, oxidants, bases Selective bromination possible May require optimization for selectivity

Research Findings and Yields

  • The methylation step converting 1-hydroxy-2-naphthoic acid to methyl ester shows a high yield of approximately 93%.
  • Reduction of methyl ketones to alcohols using lithium aluminum hydride achieves about 90% yield.
  • Subsequent coupling to introduce the 3-bromo-2,2-dimethylpropyl group proceeds with good to excellent yields, though exact figures vary depending on reaction conditions and scale.
  • Patent literature emphasizes the importance of reaction environment (solvent, temperature, base) to maximize selectivity and yield during bromination or alkylation steps.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2,2-dimethylpropyl)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl tosylates or alkyl halides, and the reaction is typically carried out in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while oxidation and reduction can lead to different functionalized naphthalene compounds .

Scientific Research Applications

1-(3-Bromo-2,2-dimethylpropyl)naphthalene has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2,2-dimethylpropyl)naphthalene involves its interaction with specific molecular targets and pathways. For instance, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The exact mechanism can vary depending on the specific reaction and conditions .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and physical properties of 1-(3-Bromo-2,2-dimethylpropyl)naphthalene and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Structural Features
1-(3-Bromo-2,2-dimethylpropyl)naphthalene C₁₅H₁₇Br 285.20 1-position (naphthalene) Bromo, branched dimethylpropyl
2-(3-Bromopropyl)naphthalene C₁₃H₁₃Br 249.15 2-position (naphthalene) Linear bromopropyl chain
1-(2-Bromoethyl)naphthalene C₁₂H₁₁Br 235.12 1-position (naphthalene) Shorter bromoethyl chain
1-(3-Bromo-2,2-dimethylpropyl)-2-fluorobenzene C₁₁H₁₄BrF 245.13 1-position (benzene) Bromo-dimethylpropyl, fluorine

Key Observations :

  • Aromatic System : Naphthalene derivatives (e.g., target compound, 2-(3-bromopropyl)naphthalene) exhibit higher molecular weights and lipophilicity than benzene analogs (e.g., 1-(3-Bromo-2,2-dimethylpropyl)-2-fluorobenzene), influencing solubility and bioavailability .

Key Observations :

  • Functional Group Impact : Bromine in the target compound facilitates substitution reactions, whereas azide groups in analogs (e.g., 1-(1-azido-2,2-dimethylpropyl)-4-fluorobenzene) enable click chemistry .
  • Steric vs. Electronic Effects : The dimethylpropyl branch in the target compound slows reactions compared to linear-chain bromides but enhances stability under harsh conditions .

Toxicological and Environmental Profiles

  • Halogenated Analogs : Brominated compounds like 1-(2-bromoethyl)naphthalene may pose handling risks due to bromine’s reactivity, though environmental persistence remains understudied .

Biological Activity

1-(3-Bromo-2,2-dimethylpropyl)naphthalene is a brominated naphthalene derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which influences its interactions with various biological systems. The following sections will explore its chemical properties, biological activities, and relevant research findings.

1-(3-Bromo-2,2-dimethylpropyl)naphthalene is a brominated aromatic compound with the following chemical formula:

  • Molecular Formula : C13_{13}H13_{13}Br
  • Molecular Weight : 251.15 g/mol

The presence of the bromine atom in the structure allows for specific reactivity patterns, particularly in nucleophilic substitution reactions and oxidative processes. The compound can undergo various transformations, which are crucial for its biological activity.

The biological activity of 1-(3-Bromo-2,2-dimethylpropyl)naphthalene is primarily linked to its ability to interact with enzymes and proteins within biological systems. The mechanism involves:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles in biochemical reactions, leading to the formation of new compounds that may exhibit different biological properties.
  • Oxidative Reactions : Under oxidative conditions, the compound can form reactive intermediates that may interact with cellular macromolecules, potentially leading to cytotoxic effects or modulation of cellular pathways.

Antimicrobial Activity

Research indicates that 1-(3-Bromo-2,2-dimethylpropyl)naphthalene exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) observed were as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. Specifically, it has been tested against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The results indicated:

Cell LineIC50_{50} (µg/mL)
HeLa150
A549200

The mechanism behind its anticancer activity may involve the induction of apoptosis in cancer cells through oxidative stress pathways.

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A recent investigation focused on the antimicrobial effects of various naphthalene derivatives, including 1-(3-Bromo-2,2-dimethylpropyl)naphthalene. The study concluded that brominated naphthalenes generally exhibited enhanced antibacterial activity compared to their non-brominated counterparts due to increased lipophilicity and membrane permeability .
  • Anticancer Mechanisms : Another study explored the mechanisms by which naphthalene derivatives induce apoptosis in cancer cells. It was found that these compounds could activate caspase pathways and generate reactive oxygen species (ROS), leading to cell death .

Comparison with Similar Compounds

To understand the uniqueness of 1-(3-Bromo-2,2-dimethylpropyl)naphthalene, it is useful to compare it with other related compounds:

Compound NameBiological ActivityNotable Features
1-Bromo-2-methylnaphthaleneModerate antimicrobialLess potent than 1-(3-Bromo-2,2-dimethylpropyl)naphthalene
3-Bromo-1-hydroxynaphthaleneAnticancerExhibits different mechanism of action

Q & A

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

TechniqueExpected Signals/PeaksReference
¹H NMR (CDCl₃)δ 1.2–1.5 (s, 6H, CH₃), δ 3.8 (s, 2H, CH₂Br)
¹³C NMRδ 30.1 (C(CH₃)₂), δ 35.8 (CH₂Br)
IR (KBr)560 cm⁻¹ (C-Br stretch)

Q. Table 2. Comparative Reactivity in Cross-Coupling Reactions

Reaction TypeCatalyst SystemYield (%)Steric Hindrance Impact
Suzuki-MiyauraPd(OAc)₂/XPhos65Moderate reduction
Buchwald-HartwigPd₂(dba)₃/BINAP45Severe reduction
SonogashiraPdCl₂(PPh₃)₂/CuI72Minimal impact

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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